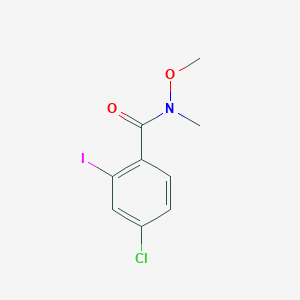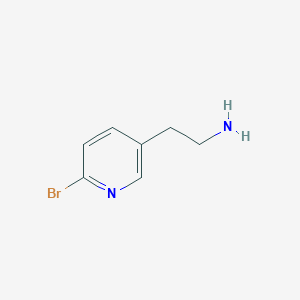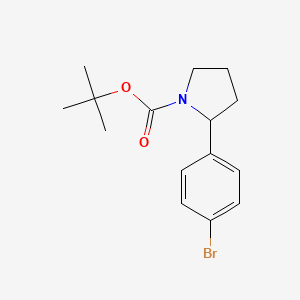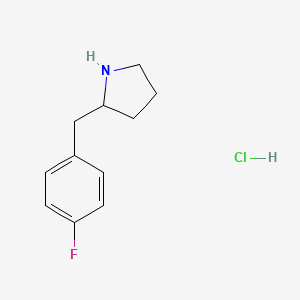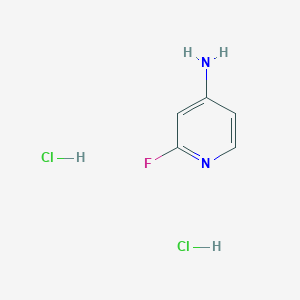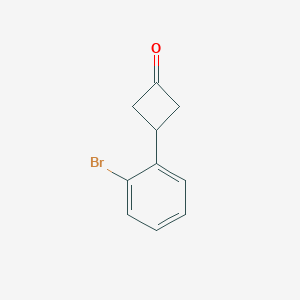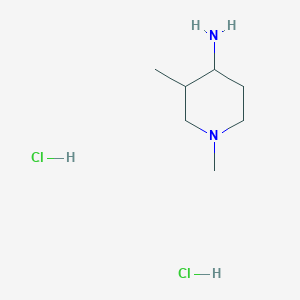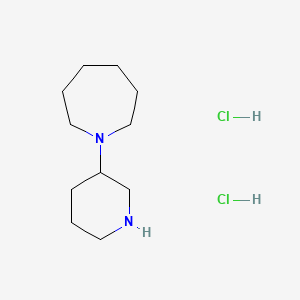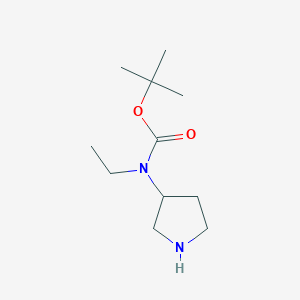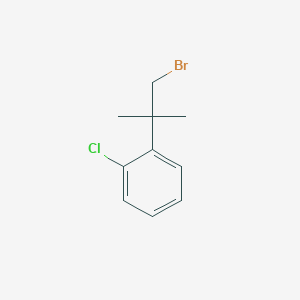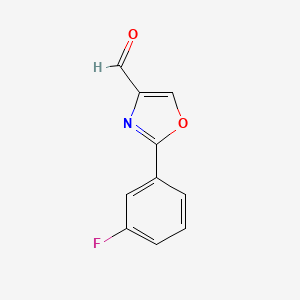
3-Pyrrolidinylmethyl 2-furoate hydrochloride
Descripción general
Descripción
3-Pyrrolidinylmethyl 2-furoate hydrochloride, commonly known as PFMH, is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.67 g/mol . It has been extensively studied for its biological properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidinylmethyl 2-furoate hydrochloride is defined by its molecular formula, C10H14ClNO3 . Detailed structural analysis such as bond lengths, angles, and conformational properties would require more specific studies or computational modeling.Aplicaciones Científicas De Investigación
Asthma Treatment Research
3-Pyrrolidinylmethyl 2-furoate hydrochloride is structurally related to compounds used in the treatment of asthma. It shares similarities with formoterol fumarate , a beta2 agonist used for managing reversible airway obstruction in chronic asthma . Research into this compound could lead to the development of new bronchodilators or combination therapies for asthma management.
COPD Management Studies
This compound is also related to olodaterol HCl , an ultra-long-acting beta-adrenoreceptor agonist used in inhalation form to treat chronic obstructive pulmonary disease (COPD) . Investigations into 3-Pyrrolidinylmethyl 2-furoate hydrochloride could provide insights into more effective treatments or delivery methods for COPD.
Forced Degradation Studies
Forced degradation studies of 3-Pyrrolidinylmethyl 2-furoate hydrochloride can help in understanding its chemical stability and the conditions that lead to its degradation. This is important for ensuring the safety and efficacy of the compound in pharmaceutical applications .
Kinetic Studies
Investigating the degradation kinetics of 3-Pyrrolidinylmethyl 2-furoate hydrochloride can provide valuable information on its reaction rates and pathways. This data is useful for predicting its behavior under different conditions and during long-term storage .
Propiedades
IUPAC Name |
pyrrolidin-3-ylmethyl furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(9-2-1-5-13-9)14-7-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKQNOAMDZFDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



